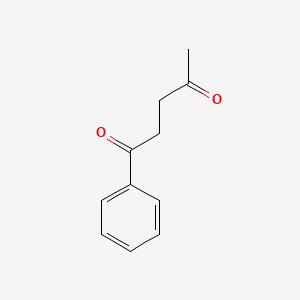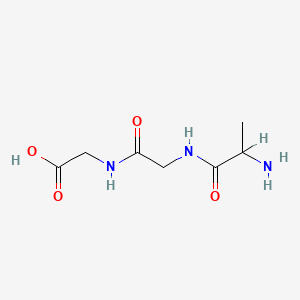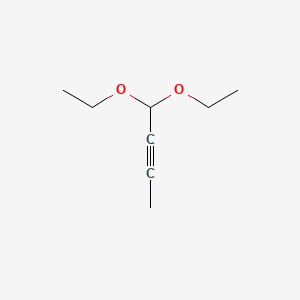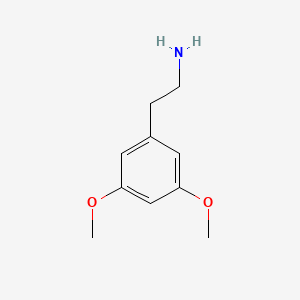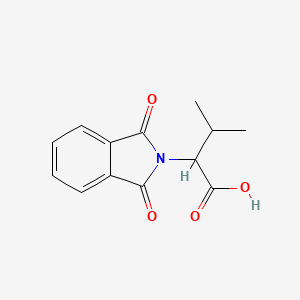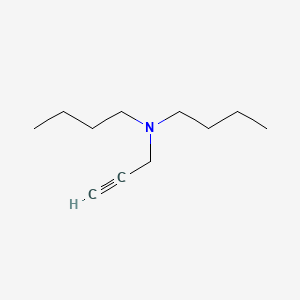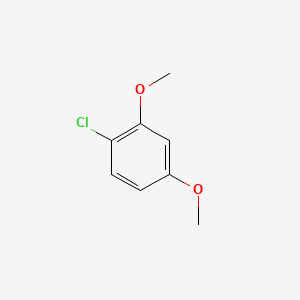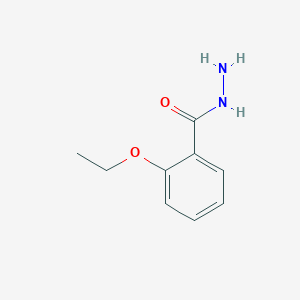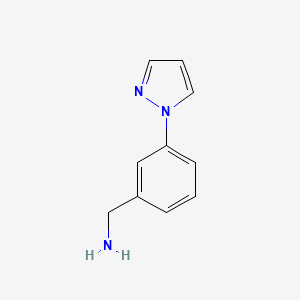
(3-(1H-Pyrazol-1-yl)phenyl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
There are several papers related to the synthesis of compounds similar to “(3-(1H-Pyrazol-1-yl)phenyl)methanamine”. For instance, a library of substituted (1- (benzyl)-1 H -1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of “(3-(1H-Pyrazol-1-yl)phenyl)methanamine” can be represented by the InChI code: 1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2 .Physical And Chemical Properties Analysis
“(3-(1H-Pyrazol-1-yl)phenyl)methanamine” is a liquid at room temperature . Its molecular weight is 187.24 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific application. Generally, pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The outcomes obtained also vary widely. For example, some pyrazole derivatives have shown promising results in preclinical and clinical trials for various diseases .
-
- Pyrazoles are also used in agrochemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The methods of application or experimental procedures in this field would involve the synthesis of pyrazole derivatives that are effective in controlling pests or enhancing crop yield .
- The outcomes would be evaluated based on the effectiveness of the pyrazole derivatives in achieving the desired agricultural outcomes .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazoles are used in coordination chemistry and organometallic chemistry . They can act as ligands to form complexes with various metals .
- The methods of application or experimental procedures in this field would involve the synthesis of metal complexes using pyrazole as the ligand .
- The outcomes would be evaluated based on the properties of the resulting metal complexes .
-
- Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .
- The methods of application or experimental procedures involve the synthesis of pyrazole-based chemosensors. For example, pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .
- The outcomes obtained include the successful detection of various ions. For instance, pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
-
Construction of Fluorescent Sensing Materials
- Pyrazoles have been used in the construction of fluorescent sensing materials . They have incredible colorimetric sensing behavior, detection and removal of metal ions .
- The methods of application or experimental procedures involve the synthesis of pyrazole-based fluorescent sensing materials .
- The outcomes obtained include the successful detection and removal of metal ions .
-
Development of Biosensing Systems
- Pyrazoles have been used in the development of biosensing systems to sense target biomolecules such as detection of SARS-COV-2 RNA, development of chip based potentiometric sensor for Zika Virus .
- The methods of application or experimental procedures involve the synthesis of pyrazole-based biosensing systems .
- The outcomes obtained include the successful detection of target biomolecules .
-
Pyrazoles in Dye-Sensitized Solar Cells
- Pyrazoles have been used in the construction of dye-sensitized solar cells . They can act as ligands to form complexes with various metals, which can then be used as sensitizers in these solar cells .
- The methods of application or experimental procedures in this field would involve the synthesis of metal complexes using pyrazole as the ligand, followed by the incorporation of these complexes into the solar cell .
- The outcomes would be evaluated based on the efficiency of the resulting solar cells .
-
- Pyrazoles have been used in the development of liquid crystals . They can form complexes with various metals, which can then exhibit liquid crystalline behavior .
- The methods of application or experimental procedures in this field would involve the synthesis of metal complexes using pyrazole as the ligand, followed by the characterization of these complexes to determine their liquid crystalline properties .
- The outcomes would be evaluated based on the thermal stability and other properties of the resulting liquid crystals .
-
Pyrazoles in Luminescent Materials
- Pyrazoles have been used in the development of luminescent materials . They can form complexes with various metals, which can then exhibit luminescent behavior .
- The methods of application or experimental procedures in this field would involve the synthesis of metal complexes using pyrazole as the ligand, followed by the characterization of these complexes to determine their luminescent properties .
- The outcomes would be evaluated based on the luminescent properties of the resulting materials .
Safety And Hazards
“(3-(1H-Pyrazol-1-yl)phenyl)methanamine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZKZHCZKIKAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352601 | |
| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-Pyrazol-1-yl)phenyl)methanamine | |
CAS RN |
687635-04-7 | |
| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



